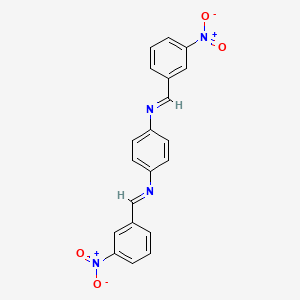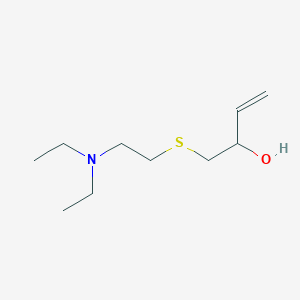
N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3-nitrobenzylidene)-1,4-phenylenediamine is a Schiff base compound characterized by the presence of two 3-nitrobenzylidene groups attached to a 1,4-phenylenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-nitrobenzylidene)-1,4-phenylenediamine typically involves the condensation reaction between 3-nitrobenzaldehyde and 1,4-phenylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(3-nitrobenzylidene)-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-nitrobenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Conversion of nitro groups to nitroso or amino groups.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of substituents such as halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
N,N’-Bis(3-nitrobenzylidene)-1,4-phenylenediamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-Bis(3-nitrobenzylidene)-1,4-phenylenediamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects. The nitro groups and Schiff base moiety play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(4-nitrobenzylidene)-1,4-phenylenediamine
- N,N’-Bis(3-nitrobenzylidene)butane-1,4-diamine
- N,N’-Bis(4-bromosalicylidene)-1,3-pentanediamine
Uniqueness
N,N’-Bis(3-nitrobenzylidene)-1,4-phenylenediamine is unique due to the presence of 3-nitrobenzylidene groups, which impart distinct electronic and steric properties.
Properties
CAS No. |
15223-32-2 |
|---|---|
Molecular Formula |
C20H14N4O4 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-N-[4-[(3-nitrophenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C20H14N4O4/c25-23(26)19-5-1-3-15(11-19)13-21-17-7-9-18(10-8-17)22-14-16-4-2-6-20(12-16)24(27)28/h1-14H |
InChI Key |
NIGSPDMFTXJDPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one](/img/structure/B11955778.png)


![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
![6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11955792.png)




![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
